3,3'-((Sulfonylbis(4,1-phénylène))bis(oxy))dianiline

Vue d'ensemble

Description

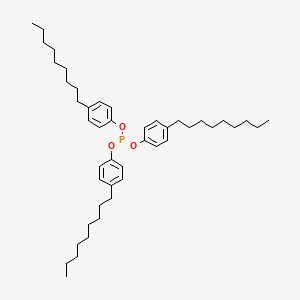

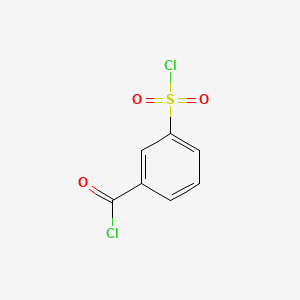

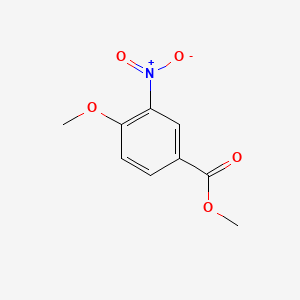

Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- is a useful research compound. Its molecular formula is C24H20N2O4S and its molecular weight is 432.5 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Électronique et photonique

Dans le domaine de l'électronique, ce composé est apprécié pour ses propriétés isolantes électriques et sa capacité à former des polymères à haute stabilité thermique. Il peut être utilisé dans la production de polymères haute performance pour les composants électroniques qui nécessitent une résistance à la chaleur et aux contraintes mécaniques .

Médecine

Bien que non utilisé directement en médecine, les dérivés du composé pourraient potentiellement être utilisés pour créer des matériaux biocompatibles. Ces matériaux peuvent être appliqués dans des dispositifs médicaux ou dans le cadre de systèmes d'administration de médicaments qui nécessitent une libération contrôlée d'agents thérapeutiques .

Science des matériaux

En science des matériaux, 3,3'-((Sulfonylbis(4,1-phénylène))bis(oxy))dianiline est un précurseur des polymères sulfoniques qui sont connus pour leur résistance et leur résistance thermique. Ces caractéristiques les rendent adaptés à une utilisation dans les industries aérospatiales et automobile .

Sciences de l'environnement

Les dérivés de ce composé pourraient être explorés pour des applications de remédiation environnementale, telles que l'adsorption et l'élimination des polluants de l'eau ou de l'air en raison de leurs structures poreuses potentielles .

Stockage d'énergie

Les propriétés structurelles du composé peuvent lui permettre d'être utilisé dans le développement de technologies de batteries avancées. Son groupe sulfone pourrait contribuer à la stabilité et à l'efficacité des matériaux de stockage d'énergie, en particulier dans des conditions de haute température .

Synthèse chimique

En tant que bloc de construction en synthèse chimique, ce composé est essentiel à la création de molécules complexes. Ses groupes amines réactifs en font un réactif polyvalent pour les réactions de couplage croisé qui sont fondamentales dans la synthèse de produits pharmaceutiques et de matériaux organiques .

Chimie analytique

En chimie analytique, le composé peut être utilisé comme étalon ou matériau de référence dans diverses techniques spectroscopiques et chromatographiques. Cela aide à la quantification et à l'analyse de mélanges complexes en milieu de recherche .

Revêtements avancés

Les propriétés thermiques et mécaniques des polymères dérivés de ce composé les rendent adaptés à une utilisation dans les revêtements avancés. Ces revêtements peuvent fournir une protection contre les températures extrêmes et les environnements corrosifs, ce qui est crucial dans les applications industrielles .

Propriétés

IUPAC Name |

3-[4-[4-(3-aminophenoxy)phenyl]sulfonylphenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S/c25-17-3-1-5-21(15-17)29-19-7-11-23(12-8-19)31(27,28)24-13-9-20(10-14-24)30-22-6-2-4-18(26)16-22/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXGOVYROJJXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067542 | |

| Record name | Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30203-11-3 | |

| Record name | 3,3′-[Sulfonylbis(4,1-phenyleneoxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30203-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3,3'-(sulfonylbis(4,1-phenyleneoxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030203113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[sulphonylbis(4,1-phenyleneoxy)]dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bis[4-(3-aminophenoxy)phenyl] Sulfone?

A1: The molecular formula of BAPS is C24H20N2O4S, and its molecular weight is 432.5 g/mol.

Q2: How is Bis[4-(3-aminophenoxy)phenyl] Sulfone typically synthesized?

A2: BAPS is commonly synthesized through a nucleophilic aromatic substitution reaction between m-aminophenol and 4,4'-dichlorodiphenylsulfone. []

Q3: What are the key properties of Bis[4-(3-aminophenoxy)phenyl] Sulfone that make it suitable for polymer synthesis?

A3: BAPS exhibits excellent thermal stability, good solubility in common organic solvents, and the ability to impart desirable properties like high glass transition temperatures and good mechanical strength to the resulting polymers. [, , ]

Q4: What are the primary applications of polymers synthesized using Bis[4-(3-aminophenoxy)phenyl] Sulfone?

A4: BAPS-based polymers, especially polyimides, find applications in various fields including:

- High-performance films and coatings: Due to their excellent thermal stability, mechanical strength, and optical properties, these films are used in aerospace, electronics, and display technologies. [, , ]

- Gas separation membranes: The incorporation of BAPS in polymer membranes can enhance their selectivity and permeability for gases like CO2, N2, and O2, making them suitable for gas separation applications. [, ]

- Proton exchange membranes: Sulfonated derivatives of BAPS-based polyimides exhibit promising proton conductivity, making them potential candidates for fuel cell applications. [, ]

Q5: How does Bis[4-(3-aminophenoxy)phenyl] Sulfone influence the morphology of the resulting polymers?

A5: The structure of BAPS, with its ether and sulfone linkages, influences chain packing and interactions within the polymer matrix. This can lead to variations in crystallinity, morphology, and ultimately, the physical properties of the final polymer. [, , ]

Q6: How does the molecular weight of co-monomers affect the properties of BAPS-based polymers?

A6: Studies have shown that varying the molecular weight of co-monomers, like polydimethylsiloxane in poly(imide siloxane) copolymers, can significantly impact the morphology and mechanical properties of the final material. For example, increasing the siloxane segment length can lead to microphase separation and influence the material's elasticity. [, ]

Q7: Can Bis[4-(3-aminophenoxy)phenyl] Sulfone be used to synthesize colorless and transparent polyimides?

A7: Yes, BAPS is a crucial component in synthesizing colorless and transparent polyimides. By utilizing specific dianhydrides and controlling the polymerization conditions, BAPS-based polyimides can achieve high optical transparency, making them suitable for applications like flexible display substrates. [, , ]

Q8: What is the thermal stability of Bis[4-(3-aminophenoxy)phenyl] Sulfone-based polymers?

A8: BAPS-based polyimides generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C. This high thermal resistance makes them suitable for applications requiring durability at elevated temperatures. [, , ]

Q9: How can the properties of Bis[4-(3-aminophenoxy)phenyl] Sulfone-based polymers be further modified?

A9: Several strategies can be employed to fine-tune the properties of BAPS-based polymers, including:

- Copolymerization: Introducing other diamines or dianhydrides during polymerization allows for tailoring properties like solubility, glass transition temperature, and mechanical strength. [, ]

- Sulfonation: Introducing sulfonic acid groups enhances the hydrophilicity and proton conductivity of the polymers, making them suitable for applications like proton exchange membranes in fuel cells. [, ]

- Crosslinking: Incorporating crosslinkable groups into the polymer structure can enhance its mechanical strength, thermal stability, and solvent resistance. [, ]

- Nanocomposite formation: Dispersing nanofillers like silica, graphene, or clay within the polymer matrix can further enhance its mechanical, thermal, and optical properties. [, ]

Q10: What is known about the environmental impact of Bis[4-(3-aminophenoxy)phenyl] Sulfone and its derivatives?

A10: While BAPS itself is not extensively studied for its environmental impact, research on its polymer derivatives suggests a focus on sustainability. This includes exploring:

- Biodegradable alternatives: Researchers are investigating the use of bio-based monomers and the design of BAPS-derived polymers with improved biodegradability. []

- Recycling and waste management: Developing efficient recycling methods and responsible waste management practices for BAPS-based polymers is crucial for minimizing their environmental impact. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.